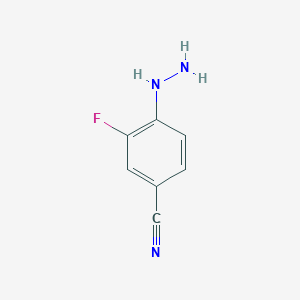

3-Fluoro-4-hydrazinylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorobenzonitrile compounds involves several steps, including halogenation, amidation, dehydration, and fluorination. For instance, the synthesis of 3,4-difluorobenzonitrile is described as a multi-step process starting from 3,4-dichlorobenzoyl chloride . Another method involves a halogen-exchange reaction between dichlorobenzonitrile and potassium fluoride . A novel synthesis route for a precursor of PET radioligand [18F]SP203, which is a fluorobenzonitrile derivative, has been reported to yield the title compound in 56% overall yield .

Molecular Structure Analysis

The molecular structure of fluorobenzonitrile derivatives has been studied using various spectroscopic methods and crystallography. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, and its intramolecular and intermolecular hydrogen bonding patterns were elucidated . The microwave spectrum of 3-fluorobenzonitrile has been analyzed, yielding rotational constants and centrifugal distortion terms, suggesting no serious distortion of the benzene ring .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of monofluorobenzonitriles have been studied, including their enthalpies of formation, vapor pressures, and electronic properties. The standard molar enthalpies of formation in both the condensed and gaseous phases were derived from combustion energies and vaporization or sublimation measurements . Theoretical calculations were performed to estimate gas-phase enthalpies of formation, basicities, and ionization enthalpies. The electronic properties were evaluated using quantum theory of atoms in molecules (QTAIM) and nucleus-independent chemical shift (NICS) computations .

Wissenschaftliche Forschungsanwendungen

Metallation of π-Deficient Heteroaromatic Compounds

Research by Marsais and Quéguiner (1983) on the metallation of π-deficient heterocyclic compounds highlights the significance of such reactions in synthetic chemistry. They discuss the regioselectivity of 3-fluoropyridine metallation, demonstrating the chemoselective nature of these reactions at low temperatures, which can be manipulated to produce 2,3- or 3,4-disubstituted pyridines efficiently. This suggests that 3-Fluoro-4-hydrazinylbenzonitrile could play a role in similar chemoselective synthesis processes due to its fluorinated aromatic structure (Marsais & Quéguiner, 1983).

Fluorinated Liquid Crystals

The critical review by Hird (2007) on fluorinated liquid crystals emphasizes the influence of fluorine atoms on the physical properties of organic compounds, making them pivotal in liquid crystal display (LCD) technologies. The study suggests that compounds like this compound could be explored for modifying liquid crystalline materials, potentially enhancing their dielectric anisotropy and optical properties (Hird, 2007).

Radiative Decay Engineering

Lakowicz's (2001) discussion on radiative decay engineering (RDE) presents a novel approach to manipulating the emission of fluorophores, which could be extended to include compounds like this compound. By altering radiative decay rates, it's possible to enhance the photostability and emission efficiency of fluorophores for applications in medical diagnostics and biotechnology (Lakowicz, 2001).

Fluoropolymers Synthesis

Puts et al. (2019) provide an extensive overview of fluoropolymers, emphasizing the importance of synthesis conditions in determining the materials' properties. Given the chemical inertness and thermal stability imparted by fluorine atoms, this compound could contribute to the development of new fluoropolymers with enhanced performance in various industrial applications (Puts, Crouse, & Améduri, 2019).

Analytical Methods in Antioxidant Activity

Munteanu and Apetrei (2021) review analytical methods used in determining antioxidant activity, highlighting the role of chemical and electrochemical assays in evaluating complex samples. The incorporation of fluorinated compounds like this compound in such assays could potentially improve the sensitivity and specificity of antioxidant measurements (Munteanu & Apetrei, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoro-4-hydrazinylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJMEMEEABOOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242238-88-5 |

Source

|

| Record name | 3-fluoro-4-hydrazinylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

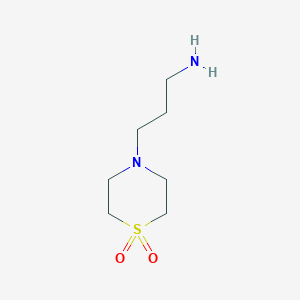

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)